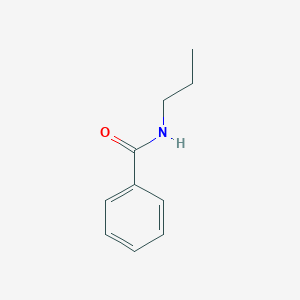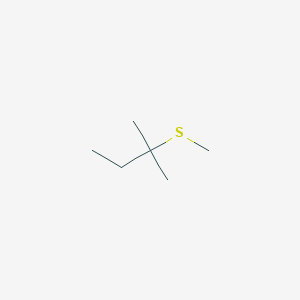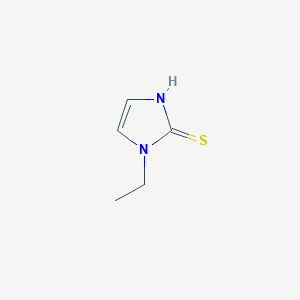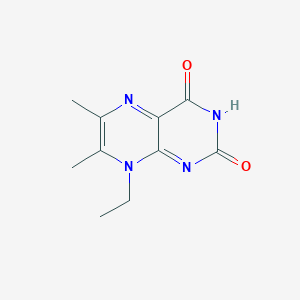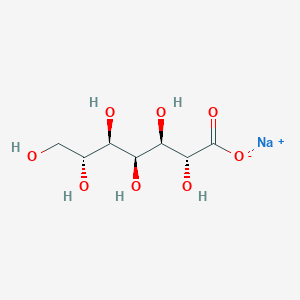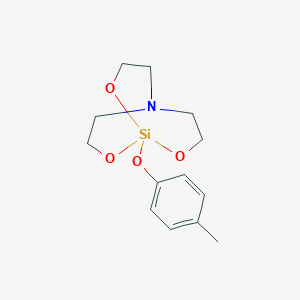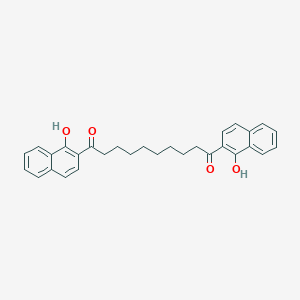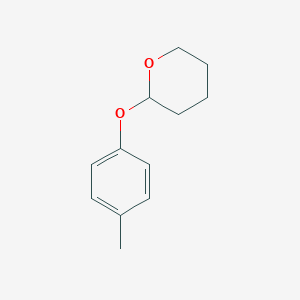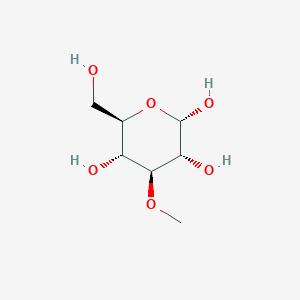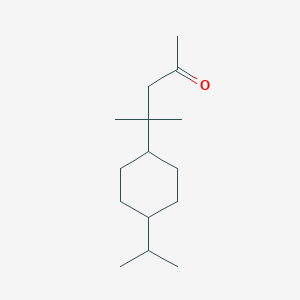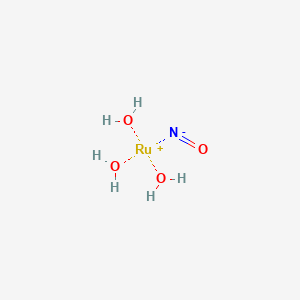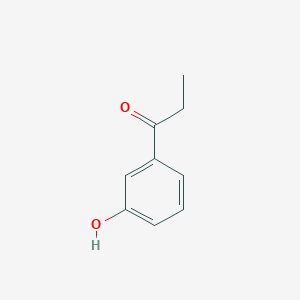
3'-Hydroxypropiophenone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3'-Hydroxypropiophenone can be achieved through various methods, including palladium-catalyzed reactions and esterification followed by Fries rearrangement. For instance, 2-Hydroxy-2-methylpropiophenone undergoes a unique multiple arylation via C-C and C-H bond cleavages upon treatment with excess aryl bromides in the presence of a palladium catalyst, yielding 1,1,2,2-tetraarylethanes and 4,4-diaryl-1-phenylisochroman-3-ones (Wakui et al., 2004). Additionally, p-Hydroxypropiophenone has been synthesized from phenol and propionyl chloride by esterification and Fries rearrangement reaction, with the process being optimized for higher yields (Li Hong-bo, 2010).
Molecular Structure Analysis
The molecular structure of 3'-Hydroxypropiophenone is characterized by the presence of a hydroxy group attached to the propiophenone moiety. This structural feature is pivotal for its reactivity and ability to form various derivatives. The crystal and molecular structure of related compounds, such as anti-3′,4′-difluoro-2-hydroxyiminopropiophenone, reveals the significance of the arrangement of functional groups and their influence on biological activity and chemical reactivity (Allen, F., Trotter, J., & Rogers, D., 1971).
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis of 2-HPP
- Scientific Field: Microbial Cell Factories
- Summary of Application: The enantioselective synthesis of 2-HPP was investigated by free and immobilized whole cells of Pseudomonas putida ATCC 12633 starting from readily-available aldehyde substrates . These cells can convert benzaldehyde and acetaldehyde into the acyloin compound 2-HPP by BFD-catalyzed enantioselective cross-coupling reaction .
- Methods of Application: The reaction was carried out in the presence of exogenous benzaldehyde (20 mM) and acetaldehyde (600 mM) as substrates in 6 mL of 200 mM phosphate buffer (pH 7) for 3 h . The optimal biomass concentration was assessed to be 0.006 g dry cell weight (DCW) mL −1 .
- Results or Outcomes: 2-HPP titer, yield and productivity using the free cells were 1.2 g L −1, 0.56 g 2-HPP/g benzaldehyde (0.4 mol 2-HPP/mol benzaldehyde), 0.067 g 2-HPP g −1 DCW h −1, respectively, under optimized biotransformation conditions (30 °C, 200 rpm) .
Enantioselective Evans-Tishchenko Reduction of β-Hydroxyketone
- Scientific Field: Organic Chemistry
- Summary of Application: Lithium diphenylbinaphtholate catalyzed the enantioselective Evans-Tishchenko reduction of achiral β-hydroxyketones to afford monoacyl-protected 1,3-diols with high stereoselectivities . In the reaction of racemic β-hydroxyketones, kinetic optical resolution occurred in a highly stereoselective manner .
- Methods of Application: The Evans-Tishchenko reduction of α,α-dimethyl-β-hydroxypropiophenone with benzaldehyde was carried out in THF at room temperature using lithium binaphtholate as a catalyst .
- Results or Outcomes: The reaction yielded optically active mono-acyl protected 1,3-diols .
Production of 3-Hydroxypropionic Acid (3-HP)
- Scientific Field: Green Chemistry
- Summary of Application: 3-Hydroxypropionic acid (3-HP) is a promising platform chemical with a wide range of applications . The traditional chemical synthesis of 3-HP is well-established, but the resource limitations, high price and toxicity of the used raw materials do not meet the new sustainable development goals .
- Methods of Application: A novel malonyl-CoA-mediated biosynthetic pathway was successfully developed to biosynthesize 3-HP directly from malonate . Various transporters involved in malonate transportation were systematically investigated and screened . An original strategy was employed by heterologously co-expressing the mutant of malonyl-CoA reductase (MCR) from Chloroflexus aurantiacus and malonyl-CoA synthetase (MatB) from Rhodopseudomonas palustris in the Escherichia coli C43 (DE3) strain .
- Results or Outcomes: The final genetically modified strain SGN78 showed a significant improvement in malonate utilization and produced 1.20 ± 0.08 g L −1 of 3-HP in the flask culture .
Production of Poly (3-Hydroxypropionate) (P-3HP)
- Scientific Field: Polymer Chemistry
- Summary of Application: 3-Hydroxypropionic acid (3-HP) is an important bulk chemical with a wide range of applications in chemical synthesis . One of the important applications of 3-HP is its polymerization to yield poly (3-hydroxypropionate) (P-3HP) .
- Methods of Application: The polymerization of 3-HP to produce P-3HP is typically carried out under controlled conditions .
- Results or Outcomes: The polymerization of 3-HP yields P-3HP, a polymer with potential applications in various industries .
Production of 1,3-Propanediol (1,3-PDO), Acrylic Acid, Malonic Acid, Acrylamide, Acrylonitrile
- Scientific Field: Chemical Synthesis
- Summary of Application: 3-Hydroxypropionic acid (3-HP) can undergo redox reactions to produce 1,3-propanediol (1,3-PDO), acrylic acid, malonic acid, acrylamide, acrylonitrile, etc . These products are widely used in the production of adhesives, plastic packaging, fibers, and cleaning agents .
- Methods of Application: The specific methods of application would depend on the specific product being synthesized .
- Results or Outcomes: The outcomes of these reactions are the production of valuable chemicals that have a wide range of industrial applications .
Enantioselective (S)-2-Hydroxypropiophenone Synthesis
- Scientific Field: Microbial Cell Factories
- Summary of Application: The enantioselective synthesis of (S)-2-hydroxypropiophenone was investigated by free and encapsulated resting cells of Pseudomonas putida .
- Methods of Application: The specific methods of application would depend on the specific experimental setup .
- Results or Outcomes: The outcomes of these reactions are the production of enantioselective (S)-2-hydroxypropiophenone .
Safety And Hazards
Zukünftige Richtungen
While specific future directions for 3’-Hydroxypropiophenone are not detailed in the search results, its use in the synthesis of tricyclic fused pyridines suggests potential applications in the development of antimalarial drugs . Additionally, the interest in bioproduction of related compounds like 3-HP indicates a trend towards sustainable chemical synthesis .
Eigenschaften
IUPAC Name |
1-(3-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOGDBMOFMQLEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60156855 | |
| Record name | 3'-Hydroxypropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60156855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Hydroxypropiophenone | |
CAS RN |
13103-80-5 | |
| Record name | 3′-Hydroxypropiophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13103-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Hydroxypropiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013103805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13103-80-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63366 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3'-Hydroxypropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60156855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-hydroxypropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.737 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3'-HYDROXYPROPIOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3VUA549F9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





